![molecular formula C10H12F3NO2S B2357930 N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1263275-16-6](/img/structure/B2357930.png)
N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound that is commonly used as a strong acid to prepare Lewis Acid catalysts . It can also be used to improve the efficiency of graphene/silicon Schottky solar cells by chemical doping and as a solvent for recycling battery electrodes .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of cyclopropylamine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine . The resulting product is purified using column chromatography to obtain pure "this compound" .Molecular Structure Analysis
The molecular formula of “this compound” is C9H10F3N . It is a solid at 20 degrees Celsius . The structure of this compound can also be viewed using Java or Javascript .Chemical Reactions Analysis
“this compound” can undergo reaction with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 189.18 .Mecanismo De Acción
The mechanism of action of “N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” involves the inhibition of protein kinase B (PKB) activity by binding to its pleckstrin homology (PH) domain . This binding prevents PKB from being activated by phosphoinositide 3-kinase (PI3K), which is required for PKB activation .
Safety and Hazards
Direcciones Futuras
“N,N-Dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” has been studied for its potential use as a research tool in neuroscience. It has been shown to inhibit the growth and survival of neuronal cells, and to induce apoptosis in these cells. Future research may focus on further understanding its mechanism of action and potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2S/c1-14(2)17(15,16)7-8-3-5-9(6-4-8)10(11,12)13/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAAELOEMHUQRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)
![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)
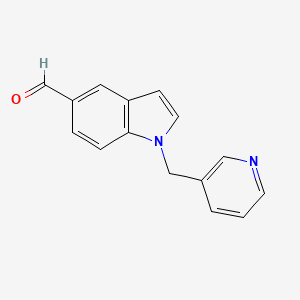
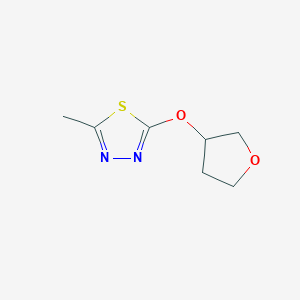
![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)
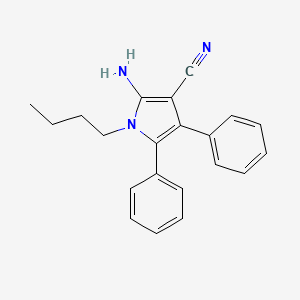
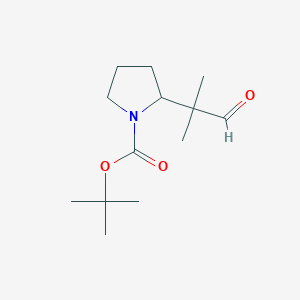
![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)
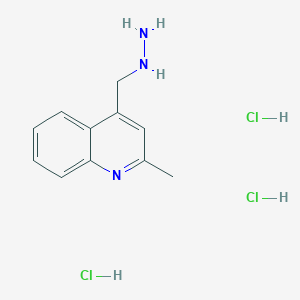
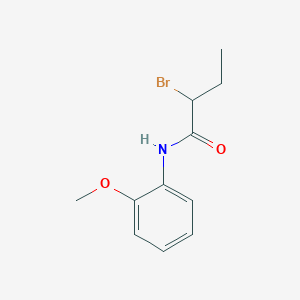
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2357868.png)
![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B2357869.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)